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This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-
Phenylazepan-4-ol, a key heterocyclic compound with potential applications in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis, offering a comprehensive

overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data.

Introduction
4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered azepane ring,

featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts

specific spectroscopic signatures that are crucial for its identification and characterization. This

guide outlines the expected spectroscopic data for this compound and provides standardized

protocols for their acquisition.

Spectroscopic Data
The following tables summarize the anticipated quantitative data for 4-Phenylazepan-4-ol
based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-
Phenylazepan-4-ol, providing detailed information about the hydrogen and carbon

environments.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.50 - 7.20 m 5H Ar-H

3.20 - 3.00 m 4H N-CH₂ (C2, C7)

2.50 s 1H OH

2.00 - 1.80 m 4H C-CH₂ (C3, C5)

1.70 - 1.50 m 2H C-CH₂ (C6)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

145.0 Ar-C (quaternary)

128.5 Ar-CH

127.0 Ar-CH

125.0 Ar-CH

74.0 C-OH (C4)

48.0 N-CH₂ (C2, C7)

38.0 C-CH₂ (C3, C5)

28.0 C-CH₂ (C6)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Table 3: IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong, Broad O-H stretch (alcohol)

3300 Medium N-H stretch (secondary amine)

3050 Medium Aromatic C-H stretch

2920 Strong Aliphatic C-H stretch

1600 Medium C=C stretch (aromatic)

1450 Medium C-H bend (aliphatic)

1100 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

191 80 [M]⁺ (Molecular Ion)

174 30 [M-OH]⁺

115 100 [C₉H₁₁]⁺

77 40 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
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Instrumentation: A Bruker Avance III 500 MHz spectrometer was used for both ¹H and ¹³C

NMR analyses.

Sample Preparation: 10 mg of 4-Phenylazepan-4-ol was dissolved in 0.5 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation

delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled

sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR

(Universal Attenuated Total Reflectance) accessory was utilized.

Sample Preparation: A small amount of the solid 4-Phenylazepan-4-ol was placed directly

onto the diamond crystal of the UATR accessory.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A total of 16 scans were averaged to obtain the final spectrum.

Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an

electron ionization (EI) source was used.

Sample Introduction: The sample was introduced via a direct insertion probe.

Ionization: The electron energy was set to 70 eV.

Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of

50-500.
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b11720350?utm_src=pdf-body-img
https://www.benchchem.com/product/b11720350#spectroscopic-data-of-4-phenylazepan-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b11720350#spectroscopic-data-of-4-phenylazepan-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b11720350#spectroscopic-data-of-4-phenylazepan-4-ol-nmr-ir-ms
https://www.benchchem.com/product/b11720350#spectroscopic-data-of-4-phenylazepan-4-ol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11720350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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